molecular formula C5H13ClN2O B13499180 2-(Dimethylamino)propanamide hydrochloride

2-(Dimethylamino)propanamide hydrochloride

Cat. No.: B13499180
M. Wt: 152.62 g/mol
InChI Key: BYGMWMWOCFXHGU-UHFFFAOYSA-N
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Description

2-(Dimethylamino)propanamide hydrochloride is an organic compound with the molecular formula C5H12ClNO It is a derivative of propanamide, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and it is combined with hydrochloric acid to form the hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)propanamide hydrochloride typically involves the reaction of 2-chloropropanamide with dimethylamine. The reaction is carried out in an aqueous medium, and the product is isolated as the hydrochloride salt. The general reaction scheme is as follows:

2-chloropropanamide+dimethylamine2-(Dimethylamino)propanamide hydrochloride\text{2-chloropropanamide} + \text{dimethylamine} \rightarrow \text{this compound} 2-chloropropanamide+dimethylamine→2-(Dimethylamino)propanamide hydrochloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)propanamide hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.

    Acid-Base Reactions: As an amine, it can react with acids to form salts and with bases to form the free amine.

Common Reagents and Conditions

    Oxidizing Agents: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reducing Agents: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Oxidation of the compound can lead to the formation of corresponding amides or nitriles.

    Reduction: Reduction typically yields the corresponding amine.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the reagents used.

Scientific Research Applications

2-(Dimethylamino)propanamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.

    Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)propanamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dimethylamine: A simpler amine with similar basic properties.

    2-Chloropropanamide: The precursor used in the synthesis of 2-(Dimethylamino)propanamide hydrochloride.

    N,N-Dimethylpropanamide: A related compound with similar structural features.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its hydrochloride form enhances its solubility and stability, making it suitable for various research and industrial purposes.

Properties

Molecular Formula

C5H13ClN2O

Molecular Weight

152.62 g/mol

IUPAC Name

2-(dimethylamino)propanamide;hydrochloride

InChI

InChI=1S/C5H12N2O.ClH/c1-4(5(6)8)7(2)3;/h4H,1-3H3,(H2,6,8);1H

InChI Key

BYGMWMWOCFXHGU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N)N(C)C.Cl

Origin of Product

United States

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